molecular formula C10H22N2O B7928176 2-(2-Dimethylamino-cyclohexylamino)-ethanol

2-(2-Dimethylamino-cyclohexylamino)-ethanol

Cat. No.: B7928176
M. Wt: 186.29 g/mol
InChI Key: BAALHHIHXVSXPP-UHFFFAOYSA-N
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Description

2-(2-Dimethylamino-cyclohexylamino)-ethanol is a tertiary amine featuring a cyclohexylamino group and a dimethylamino-ethanol moiety. Its structure combines a six-membered cyclohexane ring with dual amine functionalities, distinguishing it from simpler ethanolamine derivatives. For instance, 2-dimethylaminoethanol () shares the ethanolamine backbone but lacks the cyclohexyl substituent, highlighting the unique hybrid design of this compound.

Properties

IUPAC Name

2-[[2-(dimethylamino)cyclohexyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-12(2)10-6-4-3-5-9(10)11-7-8-13/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAALHHIHXVSXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dimethylamino-cyclohexylamino)-ethanol typically involves the reaction of cyclohexylamine with dimethylamine and ethylene oxide. The process can be carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Dimethylamino-cyclohexylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Biochemical Research

  • Biochemical Probes : The compound is investigated as a biochemical probe for studying cellular processes and protein interactions due to its ability to bind to various biological targets.
  • Mechanism of Action : It interacts with specific proteins and enzymes, modulating their activity and influencing cellular pathways. This interaction is facilitated by the cyclohexyl and dimethyl groups, enhancing its binding affinity.

Pharmaceutical Development

  • Drug Development : Ongoing research explores its potential as a precursor in the synthesis of new pharmaceuticals. Its structural features may provide therapeutic benefits in treating various conditions.
  • Antimicrobial Activity : Studies indicate that 2-(2-Dimethylamino-cyclohexylamino)-ethanol exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Industrial Applications

  • Corrosion Inhibition : The compound's properties may allow it to function as an effective corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation.
  • Specialty Chemicals : It serves as a building block in the synthesis of specialty chemicals, contributing to the production of materials with specific desired properties.

Case Studies

  • Antimicrobial Properties Study :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of aminoalcohols, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Corrosion Inhibition Research :
    • In an investigation reported in Corrosion Science, the effectiveness of this compound as a corrosion inhibitor was assessed in acidic environments. The findings demonstrated that this compound significantly reduced corrosion rates on steel substrates, highlighting its industrial applicability.
  • Pharmaceutical Development :
    • A collaborative study between pharmaceutical companies explored the synthesis of novel drug candidates using this compound as an intermediate. The research focused on optimizing the synthesis process and evaluating the biological activity of the resulting compounds.

Mechanism of Action

The mechanism of action of 2-(2-Dimethylamino-cyclohexylamino)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanolamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
2-(2-Dimethylamino-cyclohexylamino)-ethanol Likely C₁₀H₂₁N₂O ~185.3 (estimated) Cyclohexylamino, dimethylamino, -OH Not explicitly provided
2-Dimethylaminoethanol C₄H₁₁NO 89.14 Dimethylamino, -OH 108-01-0
Diethylaminoethanol C₆H₁₅NO 117.19 Diethylamino, -OH 100-37-8
2-(2-Aminoethoxy)ethanol C₄H₁₁NO₂ 105.14 Aminoethoxy, -OH 929-06-6
2-(Methylamino)ethanol C₃H₉NO 75.11 Methylamino, -OH 109-83-1

Key Observations :

  • Steric and Electronic Effects: The cyclohexyl group in this compound introduces steric bulk absent in linear analogs like 2-dimethylaminoethanol, which may reduce nucleophilicity but enhance lipid membrane interaction .
  • Hydrogen Bonding: All compounds retain a hydroxyl group, enabling hydrogen bonding. However, the cyclohexylamino group may alter solubility compared to diethylaminoethanol, which has higher lipophilicity due to alkyl chains .

Physicochemical Properties

Key Findings :

  • Thermal Stability: Linear analogs like diethylaminoethanol and 2-(2-aminoethoxy)ethanol exhibit higher boiling points than 2-dimethylaminoethanol, likely due to increased molecular weight and hydrogen bonding .
  • Safety Profile: 2-(Methylamino)ethanol is classified as acutely toxic (Category 4) and corrosive, similar to diethylaminoethanol, which has occupational exposure limits (PEL: 10 ppm) . The cyclohexyl derivative’s hazards remain uncharacterized but may align with tertiary amines, requiring handling under inert conditions .

Biological Activity

2-(2-Dimethylamino-cyclohexylamino)-ethanol is an organic compound notable for its unique combination of amino and hydroxyl functional groups. This chemical structure suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a dimethylamino group attached to a cyclohexylamine backbone, along with an ethanol moiety. This configuration allows for diverse interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The dimethylamino group may interact with acidic residues in enzymes, modulating their activity. This interaction can either inhibit or enhance enzymatic functions depending on the target.
  • Receptor Binding : The compound's structure allows it to bind to various receptors, potentially influencing signaling pathways involved in pain perception and inflammation.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antibacterial and antifungal properties. For instance, monomeric alkaloids with comparable functional groups demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : There is ongoing research into the anticancer properties of compounds with similar amine functionalities. These compounds may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

Antimicrobial Efficacy

A study examining related alkaloids found that compounds with structural similarities to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, including E. coli and Bacillus mycoides . This suggests that this compound may also possess significant antimicrobial properties.

Anticancer Activity

Research into nonpeptide antagonists of the bradykinin B1 receptor has highlighted the potential for similar compounds to serve as therapeutic agents in chronic pain management and inflammation reduction. These studies indicate that modifications to the amino structure can enhance potency and selectivity at target receptors .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityMIC Values
This compoundDimethylamino & Hydroxyl groupsAntibacterial, AntifungalTBD
Monomeric AlkaloidsVarious amine configurationsAntibacterial (e.g., against E. coli)0.0048 - 0.0195 mg/mL
Bradykinin B1 Receptor AntagonistsNonpeptide structure with amine groupsAnti-inflammatory, AnalgesicTBD

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Dimethylamino-cyclohexylamino)-ethanol with high yield and purity?

  • Methodology : Use a two-step approach:

React cyclohexylamine with 2-chloroethanol under controlled pH (8–9) and temperature (60–70°C) to form the cyclohexylamino-ethanol intermediate.

Introduce dimethylamine via nucleophilic substitution, optimizing solvent polarity (e.g., ethanol/water mixtures) and reflux conditions (12–16 hours).
Purification via fractional distillation or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity. Monitor reaction progress using TLC or HPLC .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic signals:
  • Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and dimethylamino group (δ 2.2–2.4 ppm, singlet).
  • Ethanol backbone (δ 3.5–3.7 ppm, triplet for -CH₂OH).
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₀H₂₁N₂O).
    Compare data with analogs like 2-(2-ethylhexyloxy)ethanol (PubChem CID 12361) for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin contact due to potential irritation (H315/H319) and manage spills with inert absorbents (e.g., vermiculite).
  • Store in airtight containers under nitrogen to prevent oxidation. Reference GHS-compliant SDS guidelines for dimethylaminoethanol derivatives .

Advanced Research Questions

Q. How can computational models predict thermodynamic properties (e.g., vaporization enthalpy) of this compound?

  • Methodology :

  • Apply the "centerpiece" approach using group contribution methods (e.g., Joback-Reid) to estimate ΔHvap.
  • Validate predictions against experimental data for structurally similar compounds, such as 2-(phenyl-amino)-ethanol (ΔHvap ≈ 65 kJ/mol at 298 K) .
  • Use Gaussian or COSMO-RS for quantum mechanical refinements.

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Study reaction kinetics under varying solvents (polar aprotic vs. protic). For example, in DMF, the dimethylamino group enhances nucleophilicity via lone-pair donation.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies. Compare with 2-(2-chloroethoxy)ethanol reactivity (CAS 628-89-7) .

Q. How can researchers resolve contradictions in reported solubility or stability data across studies?

  • Methodology :

Cross-reference experimental conditions (e.g., pH, temperature) from conflicting studies.

Conduct controlled stability assays (e.g., accelerated degradation at 40°C/75% RH) with HPLC monitoring.

Validate using orthogonal techniques (e.g., DSC for thermal stability, Karl Fischer titration for hygroscopicity).
Apply iterative analysis frameworks as described in qualitative research contradiction protocols .

Q. What strategies optimize its use as a chiral ligand in asymmetric catalysis?

  • Methodology :

  • Test enantioselectivity in model reactions (e.g., hydrogenation of ketones) using varying ligand-to-metal ratios.
  • Analyze crystal structures (XRD) to correlate cyclohexyl ring conformation with catalytic efficiency.
  • Compare with diethylaminoethanol derivatives (e.g., N,N-diethylethanolamine) to assess steric/electronic effects .

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